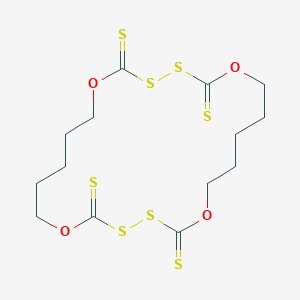
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione is a complex organic compound characterized by its unique structure containing both oxygen and sulfur atoms. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with various metal ions. The presence of multiple sulfur and oxygen atoms in its structure makes it an interesting subject for research in coordination chemistry and materials science.
Preparation Methods
The synthesis of 1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate diols and dithiols under controlled conditions to form the macrocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfur atoms, to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which can be studied for their electronic and structural properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: The compound’s unique properties make it useful in the development of new materials, such as catalysts and sensors.
Mechanism of Action
The mechanism by which 1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the specific application.
Comparison with Similar Compounds
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione can be compared with other similar macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound contains nitrogen atoms in place of some sulfur atoms, which affects its coordination properties and reactivity.
4,7,13,16-Tetraoxa-1,10-dithiacyclooctadecane: This compound has a similar structure but with fewer sulfur atoms, leading to different chemical and physical properties. The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which provides distinct coordination chemistry and reactivity compared to other macrocyclic compounds.
Properties
CAS No. |
35087-07-1 |
|---|---|
Molecular Formula |
C14H20O4S8 |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
1,6,12,17-tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione |
InChI |
InChI=1S/C14H20O4S8/c19-11-15-7-3-1-4-8-16-12(20)24-26-14(22)18-10-6-2-5-9-17-13(21)25-23-11/h1-10H2 |
InChI Key |
GGCAWABCCRNLBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=S)SSC(=S)OCCCCCOC(=S)SSC(=S)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















